In-Depth Structural and Synthetic Analysis of 1-Methyl-4,5-dihydro-1H-pyrazol-3-amine Hydrochloride
In-Depth Structural and Synthetic Analysis of 1-Methyl-4,5-dihydro-1H-pyrazol-3-amine Hydrochloride
Executive Summary
In the landscape of medicinal chemistry and rational drug design, functionalized pyrazolines serve as critical nucleophilic synthons. 1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride (often referred to as 3-amino-1-methylpyrazoline hydrochloride) is a highly versatile, nitrogen-rich building block. Because the free base form of this compound is oxidatively unstable and prone to degradation, it is synthesized and isolated as a stable hydrochloride salt. This technical guide deconstructs the structural properties, regioselective synthetic methodologies, and pharmacological applications of this compound, providing a self-validating framework for researchers and drug development professionals.
Structural Elucidation & Physicochemical Profile
The core scaffold of the molecule is a 4,5-dihydro-1H-pyrazole (a 2-pyrazoline ring). The architecture is defined by three key functionalizations:
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N1-Methylation : An electron-donating methyl group at the N1 position, which dictates the regiochemistry during synthesis.
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C3-Amination : An exocyclic primary amine at the C3 position, which acts as the primary nucleophilic center for downstream coupling reactions.
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Hydrochloride Salt Formation : Protonation of the amidine-like system (specifically at the N2 position) creates a resonance-stabilized cyclic guanidinium-like cation. This delocalization of positive charge across N1, N2, and the exocyclic amine is what grants the salt its exceptional shelf-stability compared to the free base.
Quantitative Data Summary
| Property | Specification |
| Systematic Name | 1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride |
| CAS Registry Number | 3956-40-9 1 |
| Free Base CAS Number | 3956-39-6 2 |
| Molecular Formula | C₄H₁₀ClN₃ |
| Molecular Weight | 135.60 g/mol 1 |
| Monoisotopic Mass (Free Base) | 99.08 Da 3 |
| Physical State | Solid (Crystalline powder) |
Mechanistic Synthesis & Regioselective Assembly
The synthesis of 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride relies on a highly controlled, two-step sequence: a regioselective Michael addition followed by an intramolecular cyclization 4.
Step-by-Step Protocol & Causality
Step 1: Regioselective Michael Addition
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Procedure : In a flame-dried flask under inert atmosphere, methylhydrazine (1.0 eq) is dissolved in absolute ethanol and cooled to 0–5 °C. Acrylonitrile (1.05 eq) is added dropwise over 30 minutes. The reaction is stirred at 10 °C for 2 hours.
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Causality : Methylhydrazine possesses two nucleophilic nitrogens. The N-methylated nitrogen is more nucleophilic due to the inductive electron-donating effect of the methyl group. Strict temperature control (0–10 °C) is mandatory; acrylonitrile is prone to violent, exothermic radical polymerization at higher temperatures. The cold dropwise addition ensures the selective formation of the intermediate 3-(1-methylhydrazino)propanenitrile without generating polyacrylonitrile byproducts.
Step 2: Intramolecular Cyclization & Tautomerization
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Procedure : The intermediate solution is treated with a catalytic amount of sodium ethoxide and heated to reflux (78 °C) for 4 hours.
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Causality : The pendant primary amine (-NH₂) acts as an internal nucleophile, attacking the electrophilic nitrile carbon. This forms a transient 1-methylpyrazolidin-3-imine, which immediately tautomerizes to the thermodynamically favored 3-amino-1-methyl-4,5-dihydro-1H-pyrazole (the free base) to maximize conjugation between the endocyclic C=N bond and the exocyclic nitrogen lone pair.
Step 3: Salt Stabilization
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Procedure : The reaction is cooled to 0 °C, and anhydrous HCl gas (or 4M HCl in dioxane) is bubbled/added until the pH reaches 2. The resulting precipitate is filtered and recrystallized from ethanol/ether.
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Causality : The free base is highly unstable and will rapidly oxidize or ring-open in ambient air 4. HCl protonates the N2 position, locking the lone pairs into a resonance-stabilized structure, yielding a bench-stable crystalline powder.
Fig 1: Mechanistic workflow from precursors to the stabilized hydrochloride salt.
Analytical Validation (The Self-Validating System)
To ensure scientific integrity, the synthesis must be validated at critical checkpoints. Do not proceed to biological assays without confirming the following spectral markers:
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Infrared (IR) Spectroscopy (The Go/No-Go Check) :
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Failure Marker: The presence of a sharp peak at ~2250 cm⁻¹ indicates unreacted nitrile (incomplete cyclization).
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Success Marker: Complete disappearance of the 2250 cm⁻¹ band and the emergence of broad stretches at 3300–2800 cm⁻¹ (NH₃⁺ / NH₂) and a strong ~1650 cm⁻¹ band (C=N stretch of the pyrazoline ring).
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Nuclear Magnetic Resonance (¹H NMR in D₂O) :
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δ ~3.0 ppm (singlet, 3H) : Confirms the presence of the N-CH₃ group.
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δ ~3.1 ppm (triplet/multiplet, 2H) and δ ~3.6 ppm (triplet/multiplet, 2H) : Corresponds to the adjacent methylene protons at C4 and C5. The downfield shift is characteristic of the electron-withdrawing effect of the protonated pyrazoline core.
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Pharmacological Applications in Drug Design
In medicinal chemistry, 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is predominantly utilized as a nucleophilic synthon to construct complex, multi-ring pharmacophores. Its primary exocyclic amine can undergo condensation with aldehydes, ketones, or electrophilic aromatic systems.
A prominent application is the development of kinase-targeted anticancer agents . For example, coupling this pyrazoline derivative with triarylpyrazole or pyridone scaffolds generates compounds with potent inhibitory activity against Receptor Tyrosine Kinases (RTKs) like EGFR. Specific derivatives synthesized from this exact building block have demonstrated remarkable apoptotic efficacy against the MCF-7 human breast cancer cell line (IC₅₀ values dropping to ~18.22 μM) by arresting downstream signal transduction pathways 5.
Fig 2: Integration of the pyrazoline synthon into kinase-targeted anticancer drug development.
References
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AccelaChem. "3956-40-9 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride." AccelaChem Catalog. Available at: 1
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ChemicalBook. "1-Methyl-4,5-dihydro-1H-pyrazol-3-amine | 3956-39-6." ChemicalBook Database. Available at: 2
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PubChemLite. "1-methyl-4,5-dihydro-1h-pyrazol-3-amine hydrochloride (C4H9N3)." Université du Luxembourg. Available at:3
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Science of Synthesis. "Product Class 7: Hydrazines and Hydrazinium Salts." Thieme E-Books. Available at: 4
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National Institutes of Health (PMC). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. Available at: 5
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